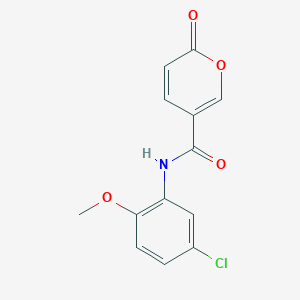
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved insulin sensitivity, increased energy expenditure, and reduced adiposity.
Biochemical and Physiological Effects
This compound 501516 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and promote weight loss in obese animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also highly selective for PPARδ, which reduces the risk of off-target effects. However, this compound 501516 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. It is also not suitable for long-term studies due to potential toxicity concerns.
Direcciones Futuras
For research could include investigating its potential use in treating metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 6-hydroxypyran-3-carboxamide in the presence of triethylamine to form this compound 501516. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide 501516 has been extensively studied for its potential applications in various fields, including scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic effects. It has also been investigated for its potential use in treating metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-11-4-3-9(14)6-10(11)15-13(17)8-2-5-12(16)19-7-8/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGRRYLBDCTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
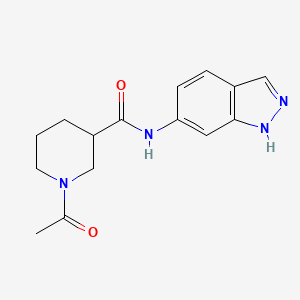
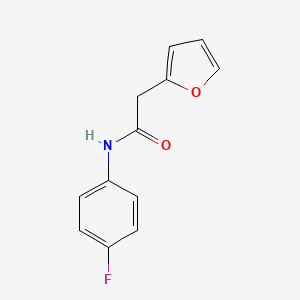


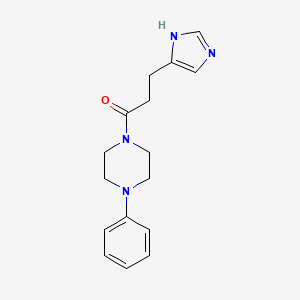
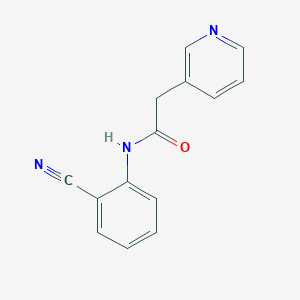
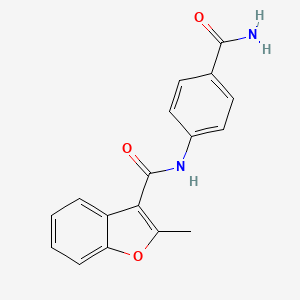
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)